molecular formula C9H13NO3S B14835789 N-(2-Ethyl-4-hydroxyphenyl)methanesulfonamide

N-(2-Ethyl-4-hydroxyphenyl)methanesulfonamide

Cat. No.: B14835789
M. Wt: 215.27 g/mol
InChI Key: OOLPWQHWQRKYLP-UHFFFAOYSA-N
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Description

N-(2-Ethyl-4-hydroxyphenyl)methanesulfonamide is a chemical compound with a molecular formula of C9H13NO3S It is known for its unique structure, which includes a sulfonamide group attached to a phenyl ring substituted with an ethyl and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Ethyl-4-hydroxyphenyl)methanesulfonamide typically involves the reaction of 2-ethyl-4-hydroxyaniline with methanesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

[ \text{2-Ethyl-4-hydroxyaniline} + \text{Methanesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2-Ethyl-4-hydroxyphenyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The sulfonamide group can be reduced to form an amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.

    Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) can be used under acidic conditions.

Major Products Formed

    Oxidation: Formation of 2-ethyl-4-hydroxybenzaldehyde or 2-ethyl-4-hydroxyacetophenone.

    Reduction: Formation of N-(2-ethyl-4-hydroxyphenyl)methanamine.

    Substitution: Formation of brominated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-Ethyl-4-hydroxyphenyl)methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in enzymes, potentially inhibiting their activity. The hydroxyl group can also participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Hydroxyphenyl)methanesulfonamide
  • N-(4-Hydroxyphenyl)methanesulfonamide
  • N-(2-Ethylphenyl)methanesulfonamide

Uniqueness

N-(2-Ethyl-4-hydroxyphenyl)methanesulfonamide is unique due to the presence of both an ethyl and a hydroxyl group on the phenyl ring. This combination of substituents can influence the compound’s reactivity and binding properties, making it distinct from other similar compounds.

Properties

Molecular Formula

C9H13NO3S

Molecular Weight

215.27 g/mol

IUPAC Name

N-(2-ethyl-4-hydroxyphenyl)methanesulfonamide

InChI

InChI=1S/C9H13NO3S/c1-3-7-6-8(11)4-5-9(7)10-14(2,12)13/h4-6,10-11H,3H2,1-2H3

InChI Key

OOLPWQHWQRKYLP-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1)O)NS(=O)(=O)C

Origin of Product

United States

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